3-Bromo-2-fluoro-1-cyclopropylbenzene
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Overview
Description
3-Bromo-2-fluoro-1-cyclopropylbenzene: is an organic compound with the molecular formula C9H8BrF . It is a derivative of benzene, where a bromine atom is attached to the third carbon, a fluorine atom to the second carbon, and a cyclopropyl group to the first carbon of the benzene ring . This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-1-cyclopropylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This method typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and cyclopropanation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-1-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed:
Substitution: Formation of 3-methoxy-2-fluoro-1-cyclopropylbenzene.
Oxidation: Formation of 3-bromo-2-fluorobenzoic acid.
Reduction: Formation of 3-bromo-2-fluorocyclopropylbenzene.
Scientific Research Applications
Chemistry: 3-Bromo-2-fluoro-1-cyclopropylbenzene is used as a building block in organic synthesis. It is valuable in the preparation of more complex aromatic compounds and in the study of reaction mechanisms.
Biology and Medicine: In biological research, this compound can be used to develop new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and advanced materials. Its reactivity makes it suitable for creating polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-1-cyclopropylbenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom is typically the leaving group, allowing nucleophiles to attack the aromatic ring. The presence of the fluorine atom and the cyclopropyl group can influence the electron density of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
- 2-Bromo-3-fluoro-1-cyclopropylbenzene
- 3-Bromo-2-fluoro-1-methylbenzene
- 3-Bromo-2-fluoro-1-ethylbenzene
Comparison: 3-Bromo-2-fluoro-1-cyclopropylbenzene is unique due to the presence of the cyclopropyl group, which introduces strain and affects the compound’s reactivity. Compared to 2-Bromo-3-fluoro-1-cyclopropylbenzene, the position of the bromine and fluorine atoms can lead to different electronic effects and steric hindrance, influencing the outcome of chemical reactions .
Properties
IUPAC Name |
1-bromo-3-cyclopropyl-2-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWJYAGXCYDDCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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